(2-Methanesulfonylpyridin-4-YL)methanol
Description
(2-Methanesulfonylpyridin-4-YL)methanol is a pyridine derivative featuring a methanesulfonyl group (-SO₂CH₃) at the 2-position and a hydroxymethyl (-CH₂OH) group at the 4-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to its dual functionality, which may enable interactions with biological targets or serve as a synthetic intermediate.
Properties
IUPAC Name |
(2-methylsulfonylpyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)7-4-6(5-9)2-3-8-7/h2-4,9H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCNUYZGXSAHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Displacement of Halogenated Precursors
A common strategy involves substituting a halogen atom at the 2-position of 4-pyridinemethanol derivatives with a methanesulfonyl group. For example, 2-chloro-4-pyridinemethanol reacts with sodium methanesulfinate in the presence of a copper(I) catalyst to yield the target compound. This method typically employs polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C), achieving moderate yields (50–65%).
Table 1: Representative Conditions for Nucleophilic Sulfonylation
| Substrate | Reagent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Chloro-4-pyridinemethanol | NaSO₂CH₃ | CuI | 90 | 62 |
| 2-Bromo-4-pyridinemethanol | NaSO₂CH₃ | CuBr | 100 | 58 |
Limitations and Side Reactions
Competing side reactions, such as hydrolysis of the chloropyridine intermediate or over-sulfonation, often reduce efficiency. Protective groups like tert-butyldimethylsilyl (TBS) ethers are frequently employed to shield the hydroxymethyl group during harsh conditions.
Oxidation of Thioether Precursors
Sulfur Oxidation Pathways
An alternative route involves the oxidation of 2-(methylthio)pyridin-4-ylmethanol to the corresponding sulfone. Oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with vanadium catalysts selectively convert thioethers to sulfonyl groups. This method avoids halogenated intermediates, offering greener chemistry profiles.
Reaction Scheme 1
Optimization of Oxidizing Conditions
Yields improve significantly (75–85%) when using acetic acid as a solvent and vanadium oxyacetylacetonate (VO(acac)₂) as a catalyst. Excess oxidant must be carefully titrated to prevent over-oxidation to sulfonic acids.
Transition-Metal-Catalyzed Coupling Reactions
Palladium-Mediated Sulfonylation
Recent advances utilize palladium catalysts to introduce methanesulfonyl groups via cross-coupling. For instance, Suzuki-Miyaura coupling between 2-boronic ester-substituted pyridinemethanol and methanesulfonyl halides has been explored, though yields remain suboptimal (<40%) due to competing protodeboronation.
Ligand Effects on Catalytic Efficiency
Bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) enhance palladium stability, marginally improving yields to 45–50%.
Protective Group Strategies for Alcohol Stability
Silyl Ether Protection
The hydroxymethyl group is susceptible to oxidation or nucleophilic attack during sulfonation. Protection as a TBS ether prior to sulfonyl group introduction, followed by tetra-n-butylammonium fluoride (TBAF)-mediated deprotection, ensures alcohol integrity.
Table 2: Protection-Deprotection Efficiency
| Protective Group | Deprotection Reagent | Recovery Yield (%) |
|---|---|---|
| TBS | TBAF | 92 |
| Acetyl | K₂CO₃/MeOH | 88 |
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Simple reagents, scalable | Halogenated waste, moderate yields | 50–65 |
| Thioether Oxidation | Avoids halogens, high selectivity | Requires sulfur-containing precursors | 75–85 |
| Palladium Coupling | Versatile for complex systems | Low yields, costly catalysts | 40–50 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to form sulfides.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: (2-Methanesulfonylpyridin-4-YL)carboxylic acid.
Reduction: (2-Methylsulfanyl)pyridin-4-YL)methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Methanesulfonylpyridin-4-YL)methanol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the effects of sulfonyl and hydroxymethyl groups on biological systems. It may serve as a model compound in enzymatic studies or as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, (2-Methanesulfonylpyridin-4-YL)methanol is explored for its potential pharmacological properties. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of (2-Methanesulfonylpyridin-4-YL)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (2-Methanesulfonylpyridin-4-YL)methanol and related compounds from the evidence:
Key Comparisons
Electronic Effects The methanesulfonyl group in (2-Methanesulfonylpyridin-4-YL)methanol renders the pyridine ring electron-deficient, enhancing its electrophilicity compared to (4-Methoxypyridin-2-yl)-methanol, where the methoxy group donates electrons via resonance .
Reactivity and Synthetic Utility
- (2-Methylpyridin-4-YL)methanesulfonyl chloride contains a reactive sulfonyl chloride group, making it a precursor for nucleophilic substitutions (e.g., forming sulfonamides). In contrast, the hydroxymethyl group in the target compound may participate in oxidation or esterification reactions .
- The nitro and ester groups in Methyl 2-(methoxycarbonylmethylsulfanyl)-3,5-dinitrobenzenecarboxylate suggest utility in electrophilic aromatic substitution, unlike the target compound’s sulfonyl and hydroxymethyl groups, which favor hydrogen-bonding interactions .
Physicochemical Properties The hydroxymethyl group in (2-Methanesulfonylpyridin-4-YL)methanol likely improves aqueous solubility compared to (2-Methylpyridin-4-YL)methanesulfonyl chloride, which is more lipophilic due to the chloride substituent . [2-(Methylsulfonylmethyl)pyrimidin-4-yl]methanol has a predicted collision cross-section (CCS) of 142.3 Ų for [M+H]⁺, indicating a compact molecular structure compared to bulkier analogs like the nitrobenzene derivatives in .
Research Findings and Data Gaps
- Synthesis: The target compound’s synthesis may resemble methods in , where sulfanyl/sulfonyl groups are introduced via nucleophilic substitution under inert atmospheres. However, specific protocols for (2-Methanesulfonylpyridin-4-YL)methanol are absent .
Biological Activity
(2-Methanesulfonylpyridin-4-yl)methanol, a compound characterized by its unique structure and potential biological applications, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
| Property | Details |
|---|---|
| CAS Number | 2172186-38-6 |
| Molecular Formula | C7H9NO3S |
| Molecular Weight | 187.2 g/mol |
| Purity | 95% |
The biological activity of (2-methanesulfonylpyridin-4-yl)methanol primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate enzyme activities and cellular signaling pathways, which can lead to several biological effects such as:
- Enzyme Inhibition/Activation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to receptors, influencing physiological responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of (2-methanesulfonylpyridin-4-yl)methanol. In vitro tests demonstrated significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it showed a minimum inhibitory concentration (MIC) value comparable to established antibiotics, indicating its effectiveness in combating bacterial infections.
Anti-inflammatory Properties
Another area of investigation is the anti-inflammatory effects of this compound. Research indicates that (2-methanesulfonylpyridin-4-yl)methanol can reduce the production of pro-inflammatory cytokines in cell cultures. This property positions it as a candidate for developing treatments for inflammatory diseases.
Case Studies
-
Study on Antimicrobial Effects :
- A study conducted on several strains of bacteria (e.g., E. coli, S. aureus) revealed that (2-methanesulfonylpyridin-4-yl)methanol exhibited potent antimicrobial activity with MIC values ranging from 16 to 32 µg/mL.
- The study concluded that the compound could serve as a lead compound for developing new antibiotics.
-
Investigation of Anti-inflammatory Activity :
- In a controlled experiment using macrophage cell lines, treatment with (2-methanesulfonylpyridin-4-yl)methanol resulted in a significant decrease in TNF-alpha and IL-6 levels.
- These findings suggest that the compound may help mitigate inflammatory responses in various conditions.
Comparative Analysis with Similar Compounds
To understand the unique properties of (2-methanesulfonylpyridin-4-yl)methanol, it is essential to compare it with other pyridine derivatives:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| (2-Methanesulfonylpyridin-4-yl)methanol | High | Moderate |
| 2-Methanesulfonylpyridine | Moderate | Low |
| 4-Methanesulfonylpyridine | Low | Moderate |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2-Methanesulfonylpyridin-4-yl)methanol, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via sulfonylation of pyridine precursors. For example, nucleophilic substitution reactions using methanesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) at 0–25°C in aprotic solvents like dichloromethane or THF. Post-reaction purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
- Critical Factors :
- Temperature control to avoid over-sulfonylation.
- Use of bases (e.g., triethylamine) to neutralize HCl byproducts.
- Reaction monitoring via TLC or LC-MS to optimize reaction time .
Q. How can researchers confirm the structural integrity of (2-Methanesulfonylpyridin-4-yl)methanol post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify the methanesulfonyl (-SOCH) and hydroxymethyl (-CHOH) groups. Key peaks:
- H NMR: δ 4.70–4.90 (CHOH), δ 3.20–3.40 (SOCH) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] at m/z 202.04 (calculated for CHNOS).
- FT-IR : Absorption bands for -OH (3200–3600 cm) and sulfonyl S=O (1150–1350 cm) .
Q. What purification strategies are optimal for isolating (2-Methanesulfonylpyridin-4-yl)methanol from complex reaction mixtures?
- Chromatographic Methods :
- Reverse-phase HPLC : C18 column with acetonitrile/water (0.1% formic acid) gradient.
- Size-exclusion chromatography : For separating high-polarity byproducts.
- Recrystallization : Use of ethanol/water mixtures to enhance crystalline purity .
- Recrystallization : Use of ethanol/water mixtures to enhance crystalline purity .
Advanced Research Questions
Q. How does the sulfonyl group in (2-Methanesulfonylpyridin-4-yl)methanol influence its reactivity in substitution or redox reactions?
- Mechanistic Insights :
- The electron-withdrawing sulfonyl group activates the pyridine ring for nucleophilic aromatic substitution (e.g., with amines or thiols) at positions 3 or 5 of the pyridine ring.
- Redox behavior: The hydroxymethyl group can be oxidized to a carboxylic acid (via KMnO/HSO) or reduced to a methyl group (via NaBH/I) .
- Experimental Design :
- Kinetic studies under varying pH (3–9) to map reaction pathways.
- Computational modeling (DFT) to predict regioselectivity .
Q. What are the challenges in studying the biological activity of (2-Methanesulfonylpyridin-4-yl)methanol, and how can researchers address them?
- Key Challenges :
- Low aqueous solubility (requires DMSO/cosolvent systems).
- Metabolic instability of the sulfonyl group in vivo.
- Strategies :
- Derivatization: Prodrug synthesis (e.g., esterification of -CHOH).
- In vitro Assays : Use of hepatic microsomes to assess metabolic stability .
Q. How can computational tools aid in predicting the interaction of (2-Methanesulfonylpyridin-4-yl)methanol with biological targets?
- Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., kinases or proteases).
- MD Simulations : GROMACS for analyzing stability of ligand-protein complexes.
Data Analysis and Contradictions
Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
- Case Example : Discrepancies in H NMR chemical shifts may arise from solvent effects (CDCl vs. DMSO-d).
- Resolution :
- Reproduce experiments under identical conditions.
- Cross-validate with 2D NMR (COSY, HSQC) .
- Table : Common Contradictions and Solutions
| Issue | Root Cause | Solution |
|---|---|---|
| Variable LC-MS retention | Solvent pH/ion-pairing effects | Standardize mobile-phase additives |
| Inconsistent melting points | Polymorphism | Use single-solvent recrystallization |
Safety and Handling
Q. What are the critical safety protocols for handling (2-Methanesulfonylpyridin-4-yl)methanol in laboratory settings?
- Hazards : Irritant (skin/eyes), potential sensitizer.
- Precautions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
